N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine
Description
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a tetrazole ring, and an ethanamine backbone, making it a subject of interest for chemists and researchers.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-15(17-6-8-20(9-7-17)27-14-22-24-25-27)21-11-16-4-3-5-18(10-16)19-12-23-26(2)13-19/h3-10,12-15,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXHVYJZBUGVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NN=N2)NCC3=CC(=CC=C3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling through a series of reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- tert-Butylamine
- 4-Methoxybenzylamine
Uniqueness
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-[4-(tetrazol-1-yl)phenyl]ethanamine stands out due to its unique combination of pyrazole and tetrazole rings, which confer distinct chemical properties and potential biological activities not commonly found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
